![molecular formula C14H20ClNO2 B3855189 1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855189.png)
1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}pyrrolidine
Vue d'ensemble
Description
1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CHEEP and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}pyrrolidine is not fully understood. It is believed that this compound acts as a ligand for various receptors, which leads to the activation or inhibition of various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to have antifungal, antibacterial, and insecticidal properties. Additionally, it has been found to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}pyrrolidine in lab experiments is its potential to act as a ligand for various receptors. This makes it useful in the development of new drugs and pesticides. Additionally, this compound has been found to have low toxicity, which makes it safe for use in lab experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in certain lab experiments.
Orientations Futures
There are several future directions for the research on 1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}pyrrolidine. One of the future directions is to investigate the mechanism of action of this compound in more detail. This will help in the development of new drugs and pesticides. Additionally, further research is needed to explore the potential applications of this compound in the field of materials science. Finally, more research is needed to investigate the potential applications of this compound in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. This compound is synthesized using a specific method and has been found to have antifungal, antibacterial, and insecticidal properties. Additionally, it has potential applications in the development of new drugs, pesticides, and materials. While there are limitations to the use of this compound in lab experiments, there are several future directions for research that will help in the development of new applications for this compound.
Applications De Recherche Scientifique
1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}pyrrolidine has potential applications in various fields of scientific research. This compound has been found to be useful in the development of new drugs due to its ability to act as a ligand for various receptors. It has also been found to be useful in the development of new pesticides due to its ability to act as an insecticide. Additionally, this compound has potential applications in the field of materials science due to its ability to act as a precursor for the synthesis of new materials.
Propriétés
IUPAC Name |
1-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c15-13-4-3-5-14(12-13)18-11-10-17-9-8-16-6-1-2-7-16/h3-5,12H,1-2,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCQXAUNAJIUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3,5-dinitro-2-pyridinyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3855108.png)
![4-(pentyloxy)benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855114.png)
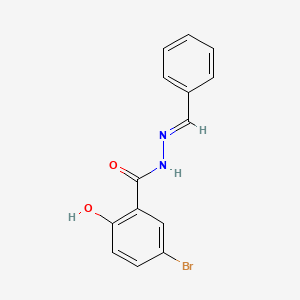
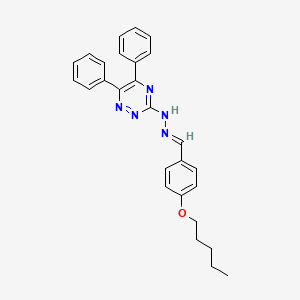
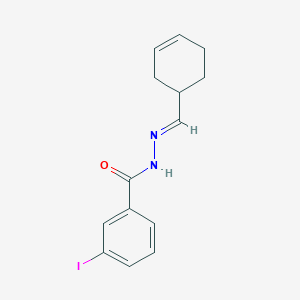
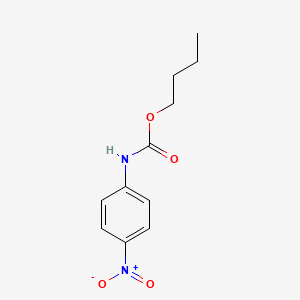
![1-({[2-({4-[(heptafluoropropyl)sulfonyl]-2-nitrophenyl}amino)phenyl]imino}methyl)-2-naphthol](/img/structure/B3855142.png)
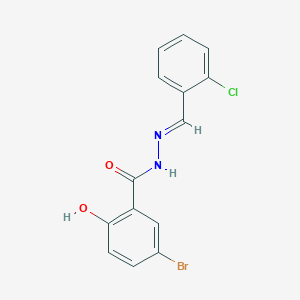

![3,4-dichloro-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3855174.png)
![2-({[3-(2-methyl-1,3-thiazol-4-yl)phenyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B3855175.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(3-methylphenoxy)acetohydrazide](/img/structure/B3855188.png)
![4-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3855192.png)